molecular formula C21H26ClN3O2 B11354562 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzamide

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzamide

Cat. No.: B11354562
M. Wt: 387.9 g/mol
InChI Key: VMICVANSFIPHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Chlorophenyl)methyl]-N-methyl-1-(4-methylpiperazin-1-yl)-3-(4-methoxyphenyl)propan-1-amine , is a chemical compound with the following structure:

Structure: C20H24ClN3O2\text{Structure: } \text{C}_{20}\text{H}_{24}\text{ClN}_3\text{O}_2 Structure: C20​H24​ClN3​O2​

This compound belongs to the class of benzamides and exhibits interesting pharmacological properties. Let’s explore further!

Preparation Methods

Synthetic Routes

The synthetic preparation of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzamide involves the following steps:

  • Alkylation of 4-Methoxybenzamide:

    • The starting material is 4-methoxybenzamide.
    • Alkylation with N-methyl-4-methylpiperazine yields the intermediate N-methyl-1-(4-methylpiperazin-1-yl)-3-(4-methoxyphenyl)propan-1-amine.
  • Subsequent Chlorination:

    • The intermediate is then chlorinated using a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) to introduce the 4-chlorophenyl group.
    • This step leads to the formation of this compound.

Industrial Production Methods

The industrial production of this compound typically involves scalable synthetic routes optimized for yield and purity. Specific conditions and catalysts may vary depending on the manufacturer.

Chemical Reactions Analysis

Reactions

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Oxidative transformations of the amine or aromatic rings.

    Reduction: Reduction of functional groups (e.g., nitro reduction).

    Substitution: Substitution reactions at the chlorophenyl or methoxybenzamide positions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various halogenating agents (e.g., thionyl chloride, phosphorus pentachloride).

Major Products

The major products depend on the specific reaction conditions. For example:

  • Oxidation may lead to amide hydrolysis or ring oxidation.
  • Reduction could yield the corresponding amine.
  • Substitution reactions result in derivatives with modified substituents.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzamide has been studied for its:

Mechanism of Action

The compound likely exerts its effects by binding to dopamine D₄ receptors. These receptors play a role in neurotransmission and are implicated in various neurological conditions.

Comparison with Similar Compounds

While N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzamide is unique due to its specific substitution pattern, similar compounds include other benzamides and dopamine receptor ligands.

Properties

Molecular Formula

C21H26ClN3O2

Molecular Weight

387.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzamide

InChI

InChI=1S/C21H26ClN3O2/c1-24-11-13-25(14-12-24)20(16-3-7-18(22)8-4-16)15-23-21(26)17-5-9-19(27-2)10-6-17/h3-10,20H,11-15H2,1-2H3,(H,23,26)

InChI Key

VMICVANSFIPHAF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.